3,5-dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide

Medicinal chemistry Lipophilicity SAR

This compound is the only commercial benzenecarboximidamide simultaneously bearing a 3,5-dichloro core, a 4-chlorophenyl N-substituent, and an N'-methyl cap, closing a critical gap in amidine libraries. Its high logP (4.94), extremely low TPSA (24.39 Ų), and single H-bond donor place it within the CNS-MPO space for brain-penetrant probe development. Procure 339010-08-1 for enzyme inhibition SAR, BACE1/tau/kinase target engagement, or ADMET benchmarking. 90% purity; sold for R&D only.

Molecular Formula C14H11Cl3N2
Molecular Weight 313.61
CAS No. 339010-08-1
Cat. No. B3018615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide
CAS339010-08-1
Molecular FormulaC14H11Cl3N2
Molecular Weight313.61
Structural Identifiers
SMILESCN=C(C1=CC(=CC(=C1)Cl)Cl)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H11Cl3N2/c1-18-14(9-6-11(16)8-12(17)7-9)19-13-4-2-10(15)3-5-13/h2-8H,1H3,(H,18,19)
InChIKeyVPTRPFRBUBPALC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide (CAS 339010-08-1): Chemical Class and Baseline Characteristics for Sourcing


3,5-Dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide (CAS 339010-08-1) is a trichlorinated benzenecarboximidamide with the molecular formula C14H11Cl3N2 and a molecular weight of 313.61 g/mol . The compound features a 3,5‑dichloro substitution on the phenyl ring attached to the carboximidamide carbon, an N‑(4‑chlorophenyl) group on the imine nitrogen, and an N'‑methyl group on the amine nitrogen. It belongs to the broader class of dichlorobenzamide and benzimidamide derivatives, a family frequently explored in medicinal chemistry for enzyme inhibition and receptor modulation [1]. The compound is commercially available at 90% purity and is listed in the ECHA substance inventory, though no REACH registration or harmonized classification data are currently posted [2].

Why Generic Benzenecarboximidamide Substitution Fails for 3,5-Dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide (339010-08-1)


Simple benzenecarboximidamides (e.g., 3,5-dichlorobenzenecarboximidamide, CAS 188257-67-2) and mono‑N‑aryl analogs differ markedly from 339010‑08‑1 in their lipophilicity, hydrogen‑bonding capacity, and steric profile [1]. The simultaneous presence of two electron‑withdrawing chlorine atoms on the core phenyl ring, a 4‑chlorophenyl group on the imine nitrogen, and an N'‑methyl group on the amine creates a distinctive pharmacophore that cannot be replicated by swapping in a less substituted amidine or amide. Computed logP, polar surface area, and the number of rotatable bonds are all altered in ways that directly impact membrane permeability, protein binding, and metabolic stability [2]. For researchers conducting structure–activity relationship (SAR) studies or seeking a specific probe for enzyme inhibition assays, substituting a generic analog risks losing the precise steric and electronic balance required for target engagement.

Quantitative Differentiation Evidence for 3,5-Dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide (339010-08-1)


Lipophilicity (logP) Comparison: 339010-08-1 vs. Parent Benzenecarboximidamide

The target compound (339010-08-1) exhibits a computed logP of 4.9445, as reported in the vendor’s calculated physicochemical properties . This is approximately 3.4 log units higher than the parent benzenecarboximidamide (logP ≈ 1.5) and roughly 2.2 log units above 3,5‑dichlorobenzenecarboximidamide (logP ≈ 2.7) , reflecting the substantial lipophilic contribution of the N‑(4‑chlorophenyl) and N'‑methyl substituents. Elevated logP is correlated with enhanced membrane permeability, a parameter critical for intracellular target engagement.

Medicinal chemistry Lipophilicity SAR

Hydrogen Bond Donor/Acceptor Profile and Blood-Brain Barrier Penetration Potential

The compound possesses one hydrogen bond donor and one hydrogen bond acceptor, with a topological polar surface area (TPSA) of 24.39 Ų . This is substantially lower than the TPSA of unsubstituted benzamidine (≈ 50 Ų) and falls below the commonly cited CNS drug threshold of 60–70 Ų, while the modest number of rotatable bonds (2) and the high logP (4.94) place it in a physicochemical space favorable for blood-brain barrier penetration [1]. In contrast, the 3,5‑dichlorobenzamidine comparator (TPSA ≈ 50 Ų, logP ≈ 2.7) is less likely to passively cross the BBB.

CNS drug discovery BBB penetration Physicochemical property

Steric Hindrance and Rotatable Bond Progression: Impact on Entropic Binding Cost

With only two rotatable bonds and a heavily substituted planar core, 339010-08-1 presents a conformationally constrained scaffold relative to flexible amidine analogs that carry aliphatic linkers . For instance, 3,4‑dichloro‑N‑(3‑chlorobenzyl)‑benzamidine (CID 20706422) contains three rotatable bonds and a computed logP of 4.6, indicating slightly higher flexibility and marginally lower lipophilicity [1]. Reducing rotational freedom while maintaining high hydrophobicity decreases the entropic penalty upon protein binding, which can translate into improved binding affinity when the constrained conformation is complementary to the target binding pocket.

Molecular recognition Binding entropy Scaffold optimization

Electronic Effects of the 3,5-Dichloro Substitution Pattern on pKa and Hydrogen-Bonding Strength

The two chlorine atoms at the 3‑ and 5‑positions exert a double electron‑withdrawing inductive effect (σmeta ≈ 0.37 each), which lowers the pKa of the amidine group relative to unsubstituted benzamidine (pKa ≈ 11.6 for benzamidine) [1]. The reduced basicity influences the protonation state at physiological pH and alters the hydrogen‑bonding character of the amidine NH group. When combined with the additional electron‑withdrawing 4‑chlorophenyl substituent on the imine nitrogen, the overall pKa depression is greater than what is achievable with any single chlorine substitution, providing a tunable handle for pH‑dependent activity modulation in enzyme assays.

pKa modulation Electron withdrawing effect Amidine stability

Best-Fit Research and Industrial Application Scenarios for 3,5-Dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide (339010-08-1)


CNS-Oriented Hit-to-Lead and Fragment-Based Drug Discovery

The combination of high logP (4.94), extremely low TPSA (24.39 Ų), and only one H‑bond donor places 339010‑08‑1 firmly within the ‘CNS‑MPO’ desirable space for brain penetrant compounds [1]. Medicinal chemistry teams pursuing neurological targets (e.g., BACE1, tau aggregation, or kinase inhibitors requiring BBB access) can use this scaffold as a starting point, knowing that less decorated amidine analogs are unlikely to achieve comparable passive brain exposure without additional structural modifications.

Selective Enzyme Inhibition Probe Development

The 3,5‑dichloro pattern and N‑(4‑chlorophenyl) substitution generate a sterically asymmetric, electron‑deficient aromatic system that can engage halogen‑bonding interactions with target proteins . While no specific enzyme inhibition data are available for this exact compound, closely related benzimidamides have demonstrated BACE1 inhibitory activity (IC50 as low as 3.35 μM for the best analog) [2]. Researchers developing probes for serine proteases, carbonic anhydrases, or kinases can exploit the distinctive halogen substitution pattern to achieve selectivity over off‑targets that do not tolerate the bulkier 4‑chlorophenyl group.

SAR Expansion of Benzimidamide/Amidine Libraries

339010-08-1 fills a specific gap in commercial amidine libraries: it is the only benzenecarboximidamide simultaneously carrying a 3,5‑dichloro core, a 4‑chlorophenyl N‑substituent, and an N'‑methyl cap . Systematic SAR exploration of the amide/acyl amidine class requires this substitution pattern to probe the effects of combined electron‑withdrawing and lipophilic groups on affinity, selectivity, and metabolic stability. Procurement of this compound therefore directly supports the generation of novel quantitative SAR (QSAR) models that cannot be parameterized with simpler, mono‑substituted analogs.

Physicochemical Property Profiling and ADMET Benchmarking

Because the compound exhibits borderline Lipinski compliance (logP just under 5, molecular weight 313.6) , it serves as an excellent probe molecule for testing in vitro ADMET assays (Caco‑2 permeability, microsomal stability, CYP inhibition) in the context of moderately lipophilic, halogen‑rich small molecules. Comparing its ADMET profile directly against the less lipophilic 3,5‑dichlorobenzamidine (logP ≈ 2.7) can provide quantitative data on how incremental lipophilicity affects clearance and bioavailability, guiding future compound prioritization.

Quote Request

Request a Quote for 3,5-dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.